5-(Hydroxymethyl)pyrrolidin-3-ol: A Technical Guide to Stereochemical Profiling and Synthetic Applications
5-(Hydroxymethyl)pyrrolidin-3-ol: A Technical Guide to Stereochemical Profiling and Synthetic Applications
Executive Summary & Structural Significance
In modern structure-based drug design (SBDD), the incorporation of conformationally restricted, polar scaffolds is a critical strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) properties. 5-(Hydroxymethyl)pyrrolidin-3-ol represents a highly versatile chiral building block. Featuring a secondary amine, a primary hydroxyl group, and a secondary hydroxyl group within a rigid five-membered ring, this molecule offers three orthogonal vectors for functionalization.
The pyrrolidine core restricts the conformational flexibility of the hydroxyl groups, locking the molecule into bioactive conformations that can optimally engage in hydrogen bonding with target kinases. Furthermore, the high polar surface area (PSA) imparted by the diol system significantly enhances aqueous solubility, a common bottleneck in late-stage lead optimization.
Stereochemical Landscape: CAS Numbers and Nomenclature Causality
A frequent point of confusion in chemical databases is the nomenclature of this scaffold. Depending on the indexing rules applied, the molecule is referred to either as a pyrrolidin-3-ol or a 2-pyrrolidinemethanol .
The Causality of the Synonyms: If the primary alcohol is prioritized for numbering, the carbon attached to the methanol group becomes C2, and the secondary hydroxyl is positioned at C4, resulting in the synonym 4-hydroxy-2-pyrrolidinemethanol . Conversely, if the ring hydroxyl is prioritized, it becomes 5-(hydroxymethyl)pyrrolidin-3-ol . Because the numbering direction reverses between these two conventions, the stereochemical descriptors (R/S) map inversely. For example, the (3R,5S) configuration in the pyrrolidin-3-ol system corresponds exactly to the (2S,4R) configuration in the pyrrolidinemethanol system[1].
Due to the basicity and hygroscopic nature of the free secondary amine, these compounds are almost exclusively synthesized, stored, and utilized as hydrochloride (HCl) salts [2].
Table 1: Stereochemical Variants and CAS Registry Numbers
| Stereoisomer | CAS Number (HCl Salt) | PubChem CID | Primary Synonym (Pyrrolidinemethanol) |
| (3R,5S) | 478922-47-3[1] | 15817396 | (2S,4R)-4-Hydroxy-2-pyrrolidinemethanol |
| (3S,5S) | 1350834-24-0[3] | 75481366 | (2S,4S)-4-Hydroxy-2-pyrrolidinemethanol |
| (3S,5R) | 1018987-47-7[4] | N/A | (2R,4S)-4-Hydroxy-2-pyrrolidinemethanol |
| (3R,5R) | 1009335-36-7[5] | N/A | (2R,4R)-4-Hydroxy-2-pyrrolidinemethanol |
Strategic Applications in Drug Discovery
The dense functionalization of 5-(hydroxymethyl)pyrrolidin-3-ol makes it a privileged scaffold in medicinal chemistry.
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MEK Kinase Inhibitors: The (3R,5S) isomer is prominently utilized in the preparation of azabenzofuranyl compounds targeting MEK kinases ()[6]. In these architectures, the pyrrolidine nitrogen acts as an attachment point (via SNAr or cross-coupling) to the core heterocycle, while the diol motif projects into the solvent-exposed region of the kinase ATP-binding pocket, improving both target residence time and metabolic stability.
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Antiepileptic Agents: The scaffold is also deployed as a raw material in the synthesis of novel antiepileptic drugs, where the precise spatial arrangement of the hydrogen-bond donors is critical for crossing the blood-brain barrier (BBB) via specific transporter recognition ()[7].
Synthetic pathway integrating 5-(Hydroxymethyl)pyrrolidin-3-ol into MEK kinase inhibitors.
Causality-Driven Experimental Protocol: Chemoselective N-Boc Derivatization
To utilize this building block in complex couplings, the secondary amine must often be protected. The following protocol details the chemoselective N-Boc protection of the hydrochloride salt without the need for prior O-protection.
The Causality Behind the Chemistry
The starting material is an HCl salt, rendering the amine non-nucleophilic. Triethylamine (Et₃N) is required to deprotonate the ammonium ion. Once freed, the secondary amine is vastly more nucleophilic than both the primary and secondary alcohols. By strictly controlling the stoichiometry of Di-tert-butyl dicarbonate (Boc₂O) and maintaining a low temperature, N-acylation is kinetically favored over O-acylation.
Step-by-Step Self-Validating Methodology
Step 1: Preparation & Solubilization
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Suspend 5-(Hydroxymethyl)pyrrolidin-3-ol HCl (1.0 eq) in anhydrous Dichloromethane (DCM) / Methanol (4:1 v/v).
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Causality: The mixed solvent system is critical. The highly polar HCl salt is poorly soluble in pure DCM; the addition of MeOH ensures complete dissolution, preventing heterogeneous reaction kinetics that lead to over-reaction.
Step 2: Basification
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Cool the mixture to 0 °C using an ice bath. Add Triethylamine (Et₃N, 2.5 eq) dropwise.
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Causality: 1.0 eq neutralizes the HCl salt, while the excess acts as an acid scavenger. Cooling prevents exothermic degradation.
Step 3: Electrophile Addition
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Add Boc₂O (1.05 eq) dropwise as a solution in DCM.
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Causality: Slow addition at 0 °C minimizes local concentration spikes of the electrophile, entirely suppressing the formation of di-Boc (O-Boc) side products.
Step 4: Reaction Monitoring (Self-Validating Step)
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Stir for 2 hours, allowing the reaction to warm to room temperature. Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain).
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Validation: The starting material will stain strongly with Ninhydrin (yielding a deep purple/pink spot indicative of a free amine). The N-Boc product will not stain with Ninhydrin. The complete disappearance of the baseline Ninhydrin-active spot validates 100% conversion.
Step 5: Workup & Isolation
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Concentrate the mixture under reduced pressure to remove MeOH. Redissolve in DCM, wash with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
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Causality: NaHCO₃ efficiently removes residual Et₃N·HCl salts without stripping the highly polar, water-soluble diol product into the aqueous phase.
Self-validating logic flow for the chemoselective N-Boc protection protocol.
References
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PubChem Compound Summary for CID 108315-39-5 - (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol. National Center for Biotechnology Information.
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PubChem Compound Summary for CID 15817396 - (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride. National Center for Biotechnology Information.
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PubChem Compound Summary for CID 75481366 - (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride. National Center for Biotechnology Information.
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ChemicalBook Product Property - (3R,5S)-5-HYDROXYMETHYL-3-PYRROLIDINOL HCL (CAS 478922-47-3). ChemicalBook.
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Labsolu Catalog - (3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride. Labsolu.
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Biosynce Application Data - (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride CAS 478922-47-3. Biosynce.
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